molecular formula C20H27N3O3 B4611386 5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE

5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE

Cat. No.: B4611386
M. Wt: 357.4 g/mol
InChI Key: ARHKIKCWHXLUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a furan ring, an isopropylphenoxy group, and a methylpiperazino group

Scientific Research Applications

5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of 5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the isopropylphenoxy group: This step typically involves a nucleophilic substitution reaction where the phenoxy group is introduced to the furan ring.

    Introduction of the methylpiperazino group: This can be done through a nucleophilic substitution reaction where the piperazine derivative is attached to the furan ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds to 5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE include:

    5-[(4-Isopropylphenoxy)methyl]-2-furoic acid: This compound shares the isopropylphenoxy and furan moieties but lacks the methylpiperazino group.

    5-[(4-Isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar isopropylphenoxy group but features a triazole ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-15(2)16-4-6-17(7-5-16)25-14-18-8-9-19(26-18)20(24)21-23-12-10-22(3)11-13-23/h4-9,15H,10-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHKIKCWHXLUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE

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